ETHYL 4-({[4-(2-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound that features a combination of aromatic, piperidine, and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.
Synthesis of 4-[(2-fluorophenyl)amino]piperidine: This involves the reaction of 2-fluoroaniline with piperidine under suitable conditions.
Formation of the thioamide intermediate: This step involves the reaction of 4-[(2-fluorophenyl)amino]piperidine with carbon disulfide and an appropriate base.
Coupling with ethyl 4-aminobenzoate: The final step involves coupling the thioamide intermediate with ethyl 4-aminobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of thioamide-containing molecules with biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester compound used as a local anesthetic.
4-[(2-fluorophenyl)amino]piperidine: An intermediate in the synthesis of the target compound.
Thioamide derivatives: Compounds containing the thioamide functional group, studied for their biological activity.
Uniqueness
Ethyl 4-[({4-[(2-fluorophenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 4-[[4-(2-fluoroanilino)piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-2-27-20(26)15-7-9-16(10-8-15)24-21(28)25-13-11-17(12-14-25)23-19-6-4-3-5-18(19)22/h3-10,17,23H,2,11-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAAYQOJKLDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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